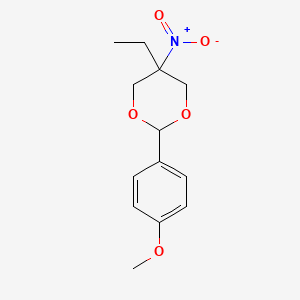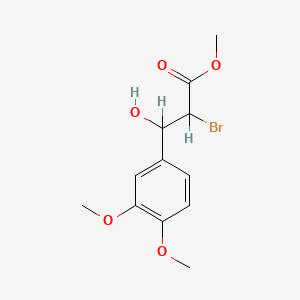
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and esterification reactions. The reaction conditions often involve the use of brominating agents like sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in acetic acid (HOAc) at room temperature. Methoxylation can be achieved using sodium methoxide (CH₃ONa) in methanol (CH₃OH) with cuprous bromide (CuBr) as a catalyst at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce de-brominated alcohols.
Scientific Research Applications
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxybutanoate: Similar structure with an additional carbon in the hydroxypropanoate chain.
Methyl 2-chloro-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate: Chlorine atom instead of bromine.
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxybutanoate: Similar structure with different substituents.
Uniqueness
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5396-67-8 |
|---|---|
Molecular Formula |
C12H15BrO5 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO5/c1-16-8-5-4-7(6-9(8)17-2)11(14)10(13)12(15)18-3/h4-6,10-11,14H,1-3H3 |
InChI Key |
RYYMZWXGKKBRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)OC)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


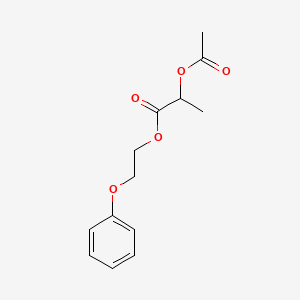


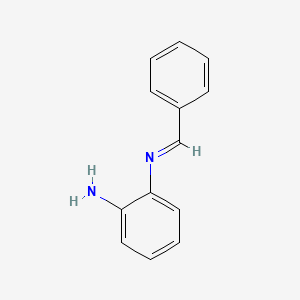
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

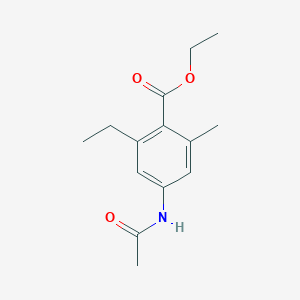
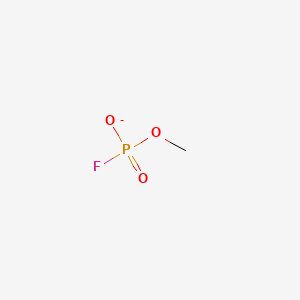
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

